molecular formula C9H8N4OS B1436743 2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one CAS No. 1184919-84-3

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B1436743
CAS No.: 1184919-84-3
M. Wt: 220.25 g/mol
InChI Key: WAHKBGNGLWMRCH-UHFFFAOYSA-N
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Description

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position and a pyrazinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with pyrazine-2-carboxamide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazinyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chlorine atom in the precursor 2-chloropyrimidine can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent, inert atmosphere.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrazinyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary but often include inhibition of key enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)-4(3H)-pyrimidinone: Lacks the pyrazinyl group, which may result in different biological activity.

    6-(pyrazin-2-yl)pyrimidin-4(3H)-one: Lacks the methylthio group, which can affect its chemical reactivity and biological properties.

    2-(methylthio)-6-(pyridin-2-yl)pyrimidin-4(3H)-one:

Uniqueness

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one is unique due to the presence of both the methylthio and pyrazinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methylsulfanyl-4-pyrazin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-15-9-12-6(4-8(14)13-9)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHKBGNGLWMRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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